methyl 4-[2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
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Description
Methyl 4-[2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a useful research compound. Its molecular formula is C24H21N3O5S2 and its molecular weight is 495.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 495.09226313 g/mol and the complexity rating of the compound is 779. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 4-[2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the various aspects of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Research indicates that compounds similar to this compound interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. These interactions are crucial for understanding how structural modifications influence biological activity and therapeutic efficacy.
Anticancer Activity
Several studies have reported the anticancer properties of thieno[3,2-d]pyrimidine derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various tumor cell lines. A study highlighted that modifications at specific positions on the pyrimidine ring can drastically affect cytotoxicity. The presence of arylsulfamoyl groups has been identified as critical for maintaining activity against cancer cells .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity . Research into similar thieno[3,2-d]pyrimidine derivatives has shown effectiveness against a range of bacterial and fungal pathogens. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of essential metabolic pathways .
Case Studies
- Cytotoxicity Assays : In vitro studies have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent response with IC50 values comparable to established chemotherapeutic agents .
- Mechanistic Studies : Further investigations into the compound's mechanism revealed that it may induce apoptosis in cancer cells through the activation of caspase pathways. This suggests a promising avenue for its development as an anticancer therapeutic .
Data Tables
Properties
IUPAC Name |
methyl 4-[[2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5S2/c1-31-18-9-3-15(4-10-18)13-27-22(29)21-19(11-12-33-21)26-24(27)34-14-20(28)25-17-7-5-16(6-8-17)23(30)32-2/h3-12H,13-14H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEYFCONZVZWBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=C(C=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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